molecular formula C7H4F2I2O B14051097 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14051097
M. Wt: 395.91 g/mol
InChI Key: LJKMEASMSOHRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. . The fluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of iodine and fluorine atoms can influence the reactivity and selectivity of the compound. The fluoromethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both iodine and fluorine atoms, as well as the fluoromethoxy group.

Biological Activity

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by multiple halogen substituents and a methoxy group, enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H4_4F2_2I2_2O
  • Molecular Weight : 395.91 g/mol
  • CAS Number : 1803853-04-4
  • Purity : ≥ 98% .

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to:

  • Halogen Substitution : The presence of iodine and fluorine enhances lipophilicity and facilitates interactions with biological membranes.
  • Electrophilic Properties : The compound can act as an electrophile in nucleophilic substitution reactions, potentially interacting with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar halogenated benzene derivatives possess activity against various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Potential

Compounds with structural similarities to this compound have been investigated for antiviral properties. For example, studies suggest that halogenated phenols can inhibit viral replication by targeting viral enzymes or interfering with host cell pathways necessary for viral entry and replication.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Study 2: Antiviral Activity

A recent investigation into the antiviral properties of structurally similar compounds found that certain diiodo derivatives exhibited moderate inhibitory effects against Herpes Simplex Virus (HSV). The study proposed that the fluorinated moieties enhance binding affinity to viral glycoproteins, thereby inhibiting viral entry into host cells .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntiviral ActivityReference
This compoundSignificant (>50 µg/mL)Moderate (HSV)
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzeneModerateLow
1-Iodo-2-fluoro-5-(fluoromethoxy)benzeneLowNot tested

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-3-(fluoromethoxy)-2,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(10)1-5(9)7(6)11/h1-2H,3H2

InChI Key

LJKMEASMSOHRGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)I)F)I

Origin of Product

United States

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